Solvent Yellow 21

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

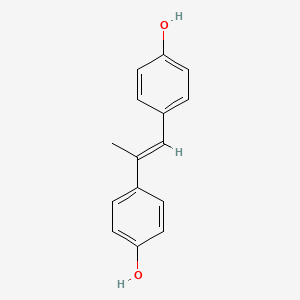

Solvent Yellow 21 is a bluish-yellow hued metal complex dye . It is mainly used in wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .

Synthesis Analysis

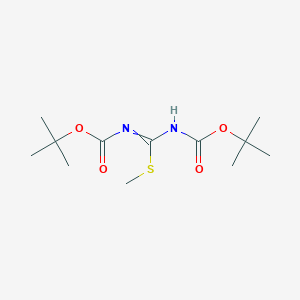

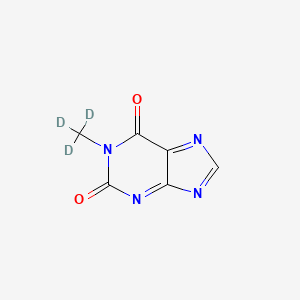

The production of Solvent Yellow 21 involves a diazotization/azo coupling/complex formation process. The raw materials used are anthranilic acid, 3-methyl-1-phenyl-5-pyrazolone, and chromium acetate .Molecular Structure Analysis

The molecular formula of Solvent Yellow 21 is C34H25CrN8O6 . It is a 1:2 chromium: ligand complex .Physical And Chemical Properties Analysis

Solvent Yellow 21 is a yellow powder . It has a molar mass of 693.62 g/mol . It has a density of 1.445 at 20℃, a boiling point of 461.9°C at 760 mmHg, and a flash point of 233.1°C . Its solubility in MEK at 20ºC is 500 g/l .Applications De Recherche Scientifique

Environmental Science: Dye Removal from Wastewater

Acid Yellow 121 is often used in studies related to the removal of dyes from wastewater . One such study utilized activated water hyacinth (Eichhornia crassipes) for the adsorption of Acid Yellow 17, a dye similar in structure to Acid Yellow 121 . The study highlighted the potential of using locally available materials for environmental remediation.

Biological Research: Biosorption Studies

Acid Yellow 121 is used in biosorption studies to understand how biological materials can remove dyes from solutions. For instance, the biosorption of Acid Yellow 12, a compound similar to Acid Yellow 121, was studied using non-viable fungal biomass, which could be an innovative and cost-effective method for treating dye-contaminated water .

Microbiology: Microbial Dye Degradation

Acid Yellow 121 is used in research on microbial dye degradation. Microorganisms like Bacillus sp. are studied for their ability to decolorize azo dyes, which includes Acid Yellow compounds, through enzymatic processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Acid Yellow 121 is primarily used as a dye . Its primary targets would be the materials it is intended to color, such as textiles, plastics, and other substrates. The role of these targets is to absorb the dye and exhibit the desired color .

Mode of Action

The compound interacts with its targets through physical and chemical processes. It binds to the material’s surface, resulting in a change in the material’s color . The exact nature of this interaction depends on the specific characteristics of the target material.

Biochemical Pathways

Its primary function is to impart color to various substrates .

Pharmacokinetics

Like other dyes, it is likely to have low bioavailability due to its large molecular size and complex structure .

Result of Action

The primary result of Acid Yellow 121’s action is the imparting of color to the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as marking or identification .

Action Environment

The efficacy and stability of Acid Yellow 121 can be influenced by various environmental factors. For example, exposure to light, heat, or certain chemicals can potentially degrade the dye and reduce its coloring effect . Therefore, appropriate storage and handling conditions are important for maintaining its effectiveness.

Propriétés

IUPAC Name |

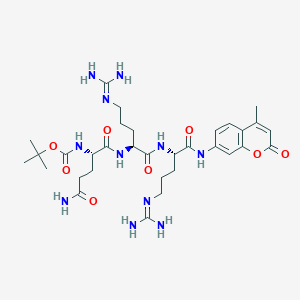

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5601-29-6 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?

A: The research presents a cleaner method for synthesizing C.I. Solvent Yellow 21. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)